molecular formula C16H20N2O2 B7337804 N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide

カタログ番号: B7337804
分子量: 272.34 g/mol
InChIキー: JOYFNFNGHOOOCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

作用機序

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a key role in the production of ATP, the energy currency of the cell. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle and causes a decrease in ATP production, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It also inhibits tumor growth by reducing the production of ATP and disrupting the TCA cycle. This compound has been shown to be well-tolerated in animal models and in phase I clinical trials in humans, with no significant adverse effects reported.

実験室実験の利点と制限

One of the advantages of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has been shown to sensitize cancer cells to these treatments, making them more effective. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosing and treatment schedule for this compound in humans.

将来の方向性

There are several future directions for research on N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, both as a monotherapy and in combination with other treatments.

合成法

The synthesis of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide involves the reaction of 3-(7-methyl-1H-indol-3-yl)propanoic acid with cyclobutanone in the presence of a base, followed by the addition of hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and liver cancer. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to be well-tolerated in animal models and in phase I clinical trials in humans.

特性

IUPAC Name

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-3-2-4-14-11(9-17-16(10)14)5-6-15(20)18-12-7-13(19)8-12/h2-4,9,12-13,17,19H,5-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYFNFNGHOOOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)NC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。